N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
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Overview
Description
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound known for its unique structure and properties. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring. This structure imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
AhR Agonist V, VAF347: A pyrimidinylphenylamine compound with a similar trifluoromethyl group, known for its immunomodulatory properties.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Another compound with a trifluoromethyl group, used in various pharmacological studies.
Uniqueness
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine stands out due to its unique combination of a cycloheptyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
917896-45-8 |
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Molecular Formula |
C19H22F3N3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22F3N3/c1-13-23-12-17(14-8-10-15(11-9-14)19(20,21)22)18(24-13)25-16-6-4-2-3-5-7-16/h8-12,16H,2-7H2,1H3,(H,23,24,25) |
InChI Key |
SJNRBFZSVFFMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCCCC2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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